molecular formula C11H11ClN4S B11073095 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11073095
M. Wt: 266.75 g/mol
InChI Key: SUPHEJOQMYFCCH-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis systems to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolothiadiazines, sulfoxides, sulfones, and thiols .

Scientific Research Applications

6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Studied for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combined triazole and thiadiazine rings, which confer a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11ClN4S

Molecular Weight

266.75 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C11H11ClN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5,10,15H,6H2,1H3

InChI Key

SUPHEJOQMYFCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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